N-Benzyl-N-methyl-3-{[(4-methylphenyl)sulfonyl]amino}propanamide
Description
N-Benzyl-N-methyl-3-{[(4-methylphenyl)sulfonyl]amino}propanamide is an organic compound that features a benzyl group, a methyl group, and a sulfonamide group attached to a propanamide backbone
Properties
Molecular Formula |
C18H22N2O3S |
|---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
N-benzyl-N-methyl-3-[(4-methylphenyl)sulfonylamino]propanamide |
InChI |
InChI=1S/C18H22N2O3S/c1-15-8-10-17(11-9-15)24(22,23)19-13-12-18(21)20(2)14-16-6-4-3-5-7-16/h3-11,19H,12-14H2,1-2H3 |
InChI Key |
CNFZOQMIBZJSMA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCC(=O)N(C)CC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N-methyl-3-{[(4-methylphenyl)sulfonyl]amino}propanamide typically involves the reaction of N-methylbenzylamine with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, where the amine group attacks the sulfonyl chloride, resulting in the formation of the sulfonamide linkage .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-N-methyl-3-{[(4-methylphenyl)sulfonyl]amino}propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-Benzyl-N-methyl-3-{[(4-methylphenyl)sulfonyl]amino}propanamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition or protein binding.
Industry: The compound can be used in the production of dyes, catalysts, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-Benzyl-N-methyl-3-{[(4-methylphenyl)sulfonyl]amino}propanamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with proteins, potentially inhibiting their activity. Additionally, the benzyl and methyl groups can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .
Comparison with Similar Compounds
Similar Compounds
N-Benzylmethylamine: Used in the production of dyes and as a catalytic agent.
N-Benzyl-N-methylethanolamine: Utilized in electrochemical alkoxylation reactions.
Uniqueness
N-Benzyl-N-methyl-3-{[(4-methylphenyl)sulfonyl]amino}propanamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the sulfonamide group, in particular, distinguishes it from other similar compounds and provides unique opportunities for its use in various applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
